
4-(Isopropylimino)-2-pentanone
Vue d'ensemble
Description
4-(Isopropylimino)-2-pentanone, also known as IPOP, is a versatile organic compound that is widely used in scientific research. It is a ketone derivative that has been used as a reagent for the synthesis of various organic compounds. IPOP has also been found to have potential applications in the field of pharmacology due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Isopropylimino)-2-pentanone is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that it may be able to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal studies, and it has also been found to have potential anti-inflammatory effects. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Isopropylimino)-2-pentanone in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, and it has potential applications in the field of pharmacology. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with this compound.
Orientations Futures
There are a number of future directions for research on 4-(Isopropylimino)-2-pentanone. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, more research could be done on the potential pharmacological applications of this compound, particularly in the treatment of Alzheimer's disease. Finally, more studies could be done to investigate the potential toxicity of this compound and to develop safer handling protocols for this compound.
Applications De Recherche Scientifique
4-(Isopropylimino)-2-pentanone has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various organic compounds, including chiral compounds. This compound has also been used as a starting material for the synthesis of various pharmaceuticals.
Propriétés
IUPAC Name |
4-propan-2-yliminopentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJKGWMVVZSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

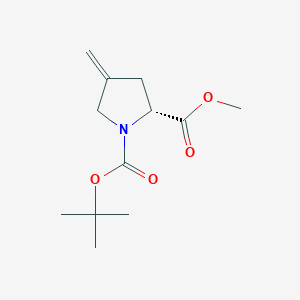

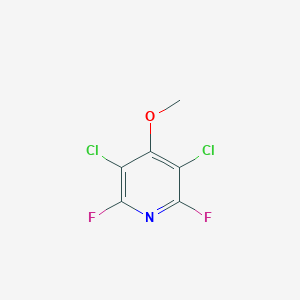
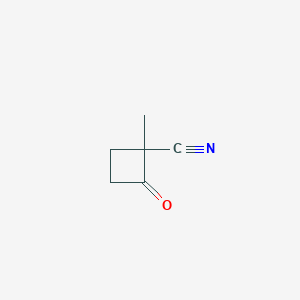
![4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3393466.png)
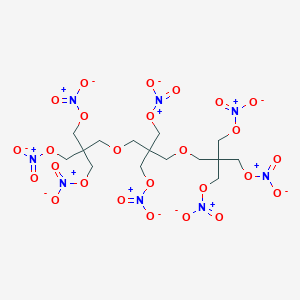
![(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3393474.png)
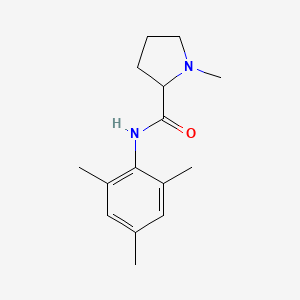
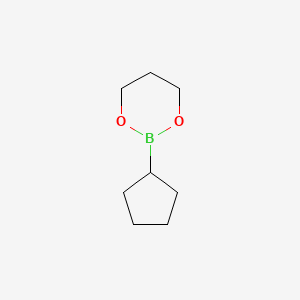

![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)
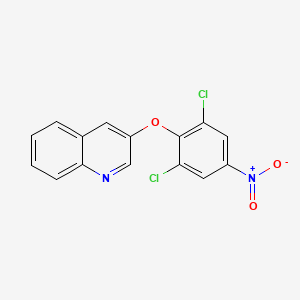
![(R)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3393528.png)
![1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B3393547.png)